molecular formula C14H10ClNO4 B5830033 2-chlorobenzyl 3-nitrobenzoate

2-chlorobenzyl 3-nitrobenzoate

Cat. No.: B5830033
M. Wt: 291.68 g/mol
InChI Key: YTEVTPVASYUXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chlorobenzyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group substituted with a chlorine atom at the second position and a benzoate group substituted with a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorobenzyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-chlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chlorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzyl alcohol and 3-nitrobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxybenzyl 3-nitrobenzoate, 2-aminobenzyl 3-nitrobenzoate, or 2-thiobenzyl 3-nitrobenzoate.

    Reduction: 2-chlorobenzyl 3-aminobenzoate.

    Hydrolysis: 2-chlorobenzyl alcohol and 3-nitrobenzoic acid.

Scientific Research Applications

2-chlorobenzyl 3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its derivatives may be used in the development of new materials with specific properties.

    Pharmaceutical Research: It can serve as a precursor for the synthesis of biologically active compounds.

    Chemical Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-chlorobenzyl 3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzyl 4-nitrobenzoate: Similar structure but with the nitro group at the fourth position.

    2-bromobenzyl 3-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.

    2-chlorobenzyl 3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-chlorobenzyl 3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes

Properties

IUPAC Name

(2-chlorophenyl)methyl 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-13-7-2-1-4-11(13)9-20-14(17)10-5-3-6-12(8-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEVTPVASYUXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.